1,5-Naphthyridine-3-carboxylic acid

描述

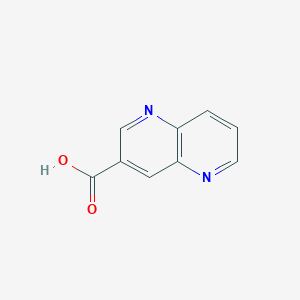

1,5-Naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two pyridine rings.

准备方法

Synthetic Routes and Reaction Conditions

1,5-Naphthyridine-3-carboxylic acid can be synthesized through various methods. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization . Another method involves the condensation reaction of 3-aminopyridine with diethyl oxalate, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

化学反应分析

Decarboxylation

The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions to yield 1,5-naphthyridine. This reaction is pivotal for simplifying the core structure for further functionalization.

-

Conditions : Heating at elevated temperatures (150–200°C) or using catalysts like Pd/C in polar aprotic solvents .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, enhancing solubility or enabling targeted biological interactions.

Electrophilic Substitution

The electron-deficient naphthyridine ring directs electrophiles to specific positions. The carboxylic acid group at C-3 influences regioselectivity, favoring substitution at C-2 or C-4.

-

Nitration : HNO₃/H₂SO₄ at 0–5°C yields 2-nitro-1,5-naphthyridine-3-carboxylic acid .

-

Halogenation : Cl₂ or Br₂ in acetic acid produces 2-halo derivatives (e.g., 2-chloro-1,5-naphthyridine-3-carboxylic acid) .

Nucleophilic Substitution

Requires prior activation of the carboxylic acid or introduction of leaving groups.

-

Acid Chloride Formation : Treatment with SOCl₂ converts the carboxylic acid to 1,5-naphthyridine-3-carbonyl chloride, enabling nucleophilic acyl substitutions .

-

Example : Reaction with amines yields substituted amides (e.g., N-methyl-1,5-naphthyridine-3-carboxamide) .

Metal Complex Formation

The compound acts as a bidentate ligand, coordinating through the nitrogen atoms of the naphthyridine ring and the carboxylic oxygen.

Oxidation and Reduction

-

Oxidation : KMnO₄ in acidic conditions oxidizes the naphthyridine ring, yielding quinoline derivatives .

-

Reduction : H₂/Pd-C reduces the ring to tetrahydro-1,5-naphthyridine-3-carboxylic acid, altering electronic properties .

Comparative Reactivity of Derivatives

| Derivative | Reactivity Profile | Biological Activity |

|---|---|---|

| 1,5-Naphthyridine-3-carboxamide | Enhanced hydrogen-bonding capacity | Antibacterial, enzyme inhibition |

| 2-Chloro-1,5-naphthyridine-3-carboxylic acid | Electrophilic substitution precursor | Antiviral, kinase inhibition |

科学研究应用

Antimicrobial Activity

1,5-Naphthyridine-3-carboxylic acid derivatives have shown promising antimicrobial properties . For example, compounds derived from this acid have been tested against various bacterial strains, including Staphylococcus aureus , demonstrating higher efficacy compared to standard antibiotics like ciprofloxacin and norfloxacin . A specific derivative, 7-(3-amino-2-(S)-methyl-1-azetidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid, exhibited superior activity against resistant strains .

Antiparasitic Properties

Research has indicated that certain naphthyridine derivatives possess significant activity against parasites such as Plasmodium falciparum and Leishmania infantum. These compounds have been evaluated for their cytotoxic effects on cancer cell lines as well, showcasing potential as antiproliferative agents .

Central Nervous System Effects

Some studies suggest that 1,5-naphthyridine derivatives can impact the central nervous system, potentially offering therapeutic effects for neurological disorders. They have been noted for their ability to modulate neurotransmitter systems .

Ligands in Analytical Chemistry

In analytical chemistry, this compound serves as a ligand in various metal complex formations. These complexes are utilized in catalysis and sensor applications due to their ability to enhance reactivity and selectivity .

Organic Light Emitting Diodes (OLEDs)

The compound has also been investigated for its role in organic light-emitting diodes . Its electronic properties make it a suitable candidate for use in OLED technology, contributing to advancements in display technologies .

Solar Cells and Semiconductors

The material's semiconductor properties have led to its exploration in solar cell applications. Its ability to facilitate charge transfer is crucial for improving the efficiency of photovoltaic devices .

Synthesis Strategies

The synthesis of 1,5-naphthyridine derivatives typically involves cyclization reactions and electrophilic substitutions. Common methods include:

- Skraup Reaction : A widely used method for synthesizing naphthyridines from substituted pyridines using various catalysts .

- Aza-Diels-Alder Reactions : These reactions allow for the formation of tetrahydro derivatives through regioselective pathways .

Study on Antimicrobial Efficacy

A recent study employed molecular docking and dynamics simulations to evaluate the interaction between this compound derivatives and bacterial targets. The findings suggested stable interactions that could lead to the development of new antibiotics against resistant strains of bacteria .

Evaluation of Antiproliferative Effects

In vitro studies demonstrated that certain naphthyridine derivatives exhibited significant cytotoxicity against human cancer cell lines. For instance, benzo[b][1,5]naphthyridine showed potent inhibition of topoisomerase II activity alongside reduced toxicity compared to conventional chemotherapeutics .

作用机制

The mechanism of action of 1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to DNA and interfere with the synthesis of RNA and proteins, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific derivative and its application .

相似化合物的比较

Similar Compounds

1,8-Naphthyridine: Another naphthyridine derivative with similar structural features but different biological activities.

2,6-Naphthyridine: A compound with a different arrangement of nitrogen atoms in the ring system.

Quinolines: Compounds with a similar fused ring system but containing only one nitrogen atom.

Uniqueness

1,5-Naphthyridine-3-carboxylic acid is unique due to its specific arrangement of nitrogen atoms and carboxylic acid group, which confer distinct chemical and biological properties.

生物活性

1,5-Naphthyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its pharmacological effects and potential applications in treating various diseases.

Overview of this compound

This compound is part of the naphthyridine family, which is characterized by a fused pyridine structure. This compound exhibits a range of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects. Its utility in drug development is underscored by its ability to interact with multiple biological targets.

Antimicrobial Activity

1,5-Naphthyridine derivatives have shown notable antimicrobial properties. A study highlighted that certain derivatives exhibit potent activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, a derivative was found to be more effective than ciprofloxacin against Staphylococcus and Pseudomonas aeruginosa, indicating its potential as a new antimicrobial agent .

Anticancer Properties

Research has demonstrated that this compound and its derivatives possess significant cytotoxic effects against cancer cell lines. For example, compounds derived from this scaffold have been tested against murine leukemia cells and human cancer cell lines, showing promising results in inhibiting cell proliferation . The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression.

Anti-inflammatory Effects

In vivo studies have indicated that this compound can reduce inflammation markers in animal models. Notably, it has been shown to lower levels of pro-inflammatory cytokines such as TNF-α and IL-1β in models of induced colitis . These findings suggest its potential application in treating inflammatory diseases.

Neuroprotective Effects

The neuroprotective capabilities of 1,5-naphthyridine derivatives have also been explored. Compounds have been identified that can mitigate neuronal damage in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems and reduce oxidative stress contributes to their protective effects on neural tissues .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- Antihistaminic Activity : A study synthesized new derivatives and evaluated their H1 receptor antagonism. One compound exhibited significant bronchorelaxant effects in guinea pigs, suggesting potential for treating respiratory conditions .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain 1,5-naphthyridine derivatives effectively inhibited the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Efficacy : Derivatives were tested against various pathogens, with some showing superior activity compared to established antibiotics like ciprofloxacin. This highlights their potential role in combating antibiotic-resistant infections .

Comparative Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,5-naphthyridine-3-carboxylic acid derivatives, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The Gould-Jacobs reaction is a widely used method, involving condensation of aniline derivatives with ethoxymethylenemalonate esters, followed by cyclization and decarboxylation. Key conditions include high-temperature thermal activation (e.g., 325°C in mineral oil) and solvent selection (e.g., diphenyl ether or quinoline) to optimize yields (85% in mineral oil vs. 25% under neat conditions) . For substituted derivatives, halogenated intermediates (e.g., 7-bromo derivatives) require polar aprotic solvents like dimethylformamide (DMF) to stabilize reactive intermediates during cyclization .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

- Methodological Answer :

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection is recommended, with purity thresholds ≥95% for research-grade compounds .

- Structural Confirmation :

- Mass Spectrometry : Exact mass determination (e.g., 234.068 Da for 6-ethoxy-4-oxo derivatives) ensures molecular formula accuracy .

- NMR Spectroscopy : and NMR can confirm substitution patterns, such as distinguishing between 4-oxo and 3-carboxylic acid moieties .

Q. What are the typical functionalization reactions at the 3-carboxylic acid position of 1,5-naphthyridine derivatives?

- Methodological Answer : The 3-carboxylic acid group undergoes amidation and esterification. For example:

- Amidation : React with 1,1'-carbonyldiimidazole (CDI) in DMF at 90°C to activate the carboxylate, followed by benzylamine addition (35°C, 2 h) to yield N-benzyl carboxamides with 97% efficiency .

- Esterification : Use thionyl chloride (SOCl) to generate acyl chlorides, which react with alcohols (e.g., ethanol) under reflux to form esters .

Advanced Research Questions

Q. How can one optimize decarboxylation efficiency of 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid derivatives under varying thermal conditions?

- Methodological Answer :

- Thermal Decarboxylation : At 315–325°C in mineral oil, 4-oxo derivatives undergo decarboxylation to yield 1,5-naphthyridin-4(1H)-ones with 85% efficiency. Lower temperatures (e.g., 101°C neat) reduce yields to 25% due to incomplete reaction .

- Solvent Effects : Quinoline as a solvent at reflux temperature (≈240°C) accelerates reaction rates (15 min) while minimizing decomposition .

- Substituent Impact : Electron-withdrawing groups (e.g., 7-Br) stabilize intermediates, enhancing decarboxylation yields compared to electron-donating substituents .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of substituted 1,5-naphthyridine-3-carboxylic acids in nucleophilic substitution reactions?

- Methodological Answer :

- Variable Isolation : Systematically test solvent polarity (e.g., DMF vs. ethanol), temperature (110°C vs. 125°C), and catalysts (e.g., CuSO) to identify optimal conditions. For instance, 7-bromo derivatives achieve 20% substitution with dimethylamine in DMF at 110°C, while pyrrolidine requires 125°C for 44% yield .

- Comparative Analysis : Synthesize analogs (e.g., 6-ethoxy vs. 7-bromo derivatives) to isolate substituent effects on reaction pathways. Use kinetic studies (e.g., time-resolved NMR) to track intermediate formation .

Q. What methodologies are employed to study the bioactivity of this compound derivatives against bacterial targets?

- Methodological Answer :

- In Vitro Assays :

- Minimum Inhibitory Concentration (MIC) : Evaluate antibacterial potency against Gram-negative pathogens (e.g., E. coli) using broth microdilution .

- Enzyme Inhibition : Assess DNA gyrase inhibition via supercoiling assays, as 1,5-naphthyridine derivatives mimic quinolone mechanisms .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., trifluoromethyl groups) at the 2-position to enhance lipophilicity and membrane penetration, improving MIC values .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for amidation reactions of this compound derivatives?

- Methodological Answer :

- Reagent Purity : Ensure CDI and amines are anhydrous; trace moisture reduces activation efficiency .

- Reaction Monitoring : Use in situ FTIR to track acyl imidazole intermediate formation (≈1800 cm carbonyl stretch) and optimize reaction times .

- Byproduct Identification : LC-MS can detect hydrolyzed carboxylic acid impurities, prompting solvent drying (e.g., molecular sieves in DMF) .

属性

IUPAC Name |

1,5-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)6-4-8-7(11-5-6)2-1-3-10-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIFRKKQXKCKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595388 | |

| Record name | 1,5-Naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90418-64-7 | |

| Record name | 1,5-Naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。